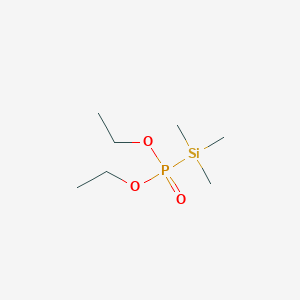

Diethyl (trimethylsilyl)phosphonate

Description

Properties

CAS No. |

52057-48-4 |

|---|---|

Molecular Formula |

C7H19O3PSi |

Molecular Weight |

210.28 g/mol |

IUPAC Name |

diethoxyphosphoryl(trimethyl)silane |

InChI |

InChI=1S/C7H19O3PSi/c1-6-9-11(8,10-7-2)12(3,4)5/h6-7H2,1-5H3 |

InChI Key |

VSZFYBLSMQWXDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of Diethyl Phosphonate

The most common and straightforward preparation method involves the reaction of diethyl phosphonate with hexamethyldisilazane (HMDS) in the presence of a catalyst such as zinc(II) chloride. This reaction typically proceeds at room temperature (around 20°C) and achieves a conversion rate of approximately 76%.

-

$$

\text{Diethyl phosphonate} + \text{Hexamethyldisilazane} \xrightarrow[\text{ZnCl}_2]{20^\circ C} \text{this compound} + \text{byproducts}

$$ -

- Catalyst: Zinc(II) chloride

- Temperature: ~20°C (room temperature)

- Conversion: ~76%

- Scale: Laboratory to industrial scale with optimization

This method is favored due to its mild conditions and relatively high yield, making it suitable for both research and industrial production.

Industrial Scale Production

Industrial production generally employs the same synthetic route as above but on a larger scale with optimized catalyst loading and reaction conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction parameters ensures the production of this compound with high purity suitable for downstream applications.

Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl (trimethylsilyl)phosphonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Cross-Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hexamethyldisilazane, chloro(trimethyl)silane, and various bases. Reaction conditions often involve room temperature or mild heating, with catalysts like zinc(II) chloride or palladium to enhance reaction efficiency .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various phosphonates, while cross-coupling reactions can produce aryl phosphonates .

Scientific Research Applications

Chemical Properties and Structure

Diethyl (trimethylsilyl)phosphonate has the molecular formula . The presence of both diethyl and trimethylsilyl groups contributes to its distinctive reactivity profile, enabling it to participate in various chemical transformations. The phosphonate functional group allows it to mimic phosphate esters, which is crucial for biological applications.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus bonds. This compound facilitates the synthesis of other phosphonates and phosphoric acid derivatives, enhancing the efficiency of chemical reactions.

Key Reactions:

- Formation of phosphonates via nucleophilic substitution.

- Use in the synthesis of biologically active molecules.

Biological Applications

The compound plays a significant role in medicinal chemistry, specifically in the development of pharmaceuticals. Its ability to interact with various molecular targets through its phosphonate group makes it valuable for drug design.

Case Studies:

- Antiviral Activity: Certain derivatives have shown effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 µM.

- Anticancer Activity: Various phosphonates derived from this compound exhibited moderate cytostatic effects on cancer cell lines such as HeLa, with IC50 values between 29 and 130 µM.

- Antibacterial Properties: Phosphonates can disrupt bacterial cell function by mimicking natural substrates involved in cellular processes.

Industrial Applications

In the industrial sector, this compound is utilized in producing various chemicals and materials, showcasing its versatility beyond laboratory settings.

Mechanism of Action

The mechanism by which diethyl (trimethylsilyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl (trimethylsilyl)phosphonate is part of a broader family of phosphonate esters, which differ in alkyl/silyl substituents and functional groups. Key analogues include:

Reactivity and Stability

- Trimethylsilyl vs. Alkyl Groups : The TMS group in this compound enhances electrophilicity at the phosphorus center, facilitating nucleophilic substitutions. In contrast, diethyl esters without silyl groups (e.g., dimethyl/dibutyl phosphonates) exhibit slower reaction kinetics due to reduced electron-withdrawing effects .

- Hydrolysis Sensitivity : this compound is prone to hydrolysis under acidic or aqueous conditions, generating phosphonic acids. This contrasts with diethyl P-[2-(triethoxysilyl)ethyl]phosphonate, which demonstrates greater hydrolytic stability, making it suitable for battery electrolytes .

- Grafting Behavior : Unlike trimethylsilyl esters of phenylphosphonic acid, which form bulk aluminum phosphonate phases during grafting, this compound enables controlled surface modification of γ-alumina without phase dissolution, critical for CO₂ separation membranes .

Physical Properties

Biological Activity

Diethyl (trimethylsilyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features both diethyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions. The presence of the phosphonate functional group allows it to mimic phosphate esters, making it a valuable compound in drug development and organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phosphonate group. The trimethylsilyl moiety enhances the compound's reactivity, facilitating participation in numerous chemical transformations that are crucial for biological applications. This interaction can lead to the inhibition of enzymes involved in disease pathways, showcasing its potential as a therapeutic agent .

Antiviral Properties

Research indicates that derivatives of this compound exhibit antiviral activity against a range of viruses. For instance, certain phosphonylated compounds have shown effectiveness against varicella-zoster virus (VZV), with effective concentrations (EC50) ranging from 27.6 to 91.5 µM. One derivative demonstrated particularly strong activity against a thymidine kinase-deficient strain of VZV .

Anticancer Activity

The cytostatic properties of various phosphonates derived from this compound have been evaluated against several cancer cell lines, including HeLa cells. Most compounds exhibited moderate cytostatic effects, with IC50 values between 29 and 130 µM . The ability of these compounds to inhibit cancer cell proliferation highlights their potential utility in cancer therapy.

Antibacterial Activity

Phosphonates, including this compound derivatives, have been studied for their antibacterial properties. These compounds can disrupt bacterial cell function by mimicking natural substrates involved in cellular processes, leading to potential applications in treating bacterial infections .

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Direct Synthesis : Combining diethyl phosphite with trimethylsilyl chloride under controlled conditions can yield this compound.

- Microwave-Assisted Synthesis : Recent studies have explored microwave irradiation techniques to enhance reaction efficiency and yield when synthesizing phosphonates .

- Carbanionic Route : This method has shown promise for producing various dialkyl phosphonates with improved regioselectivity due to the directing effects of the trimethylsilyl group .

Table 1: Biological Activities of Phosphonates Derived from this compound

| Compound | Activity Type | Target Organism/Cell Line | EC50/IC50 Value |

|---|---|---|---|

| Phosphonylated Compound A | Antiviral | VZV (TK-) | 27.59 µM |

| Phosphonylated Compound B | Anticancer | HeLa | 29-130 µM |

| Phosphonylated Compound C | Antibacterial | Various Gram-positive bacteria | Not specified |

Research Findings

Recent studies have highlighted the versatility of this compound in drug discovery. Its derivatives have been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation, indicating their potential as drug candidates . Additionally, the introduction of fluorine atoms in derivatives has been linked to enhanced metabolic stability and bioavailability, further supporting their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.